2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15835685
InChI: InChI=1S/C12H10ClN3O/c13-11-9-16(15-12(11)17-7-6-14)8-10-4-2-1-3-5-10/h1-5,9H,7-8H2
SMILES:
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile

CAS No.:

Cat. No.: VC15835685

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile -

Specification

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
IUPAC Name 2-(1-benzyl-4-chloropyrazol-3-yl)oxyacetonitrile
Standard InChI InChI=1S/C12H10ClN3O/c13-11-9-16(15-12(11)17-7-6-14)8-10-4-2-1-3-5-10/h1-5,9H,7-8H2
Standard InChI Key AIPYHGDYHDCMRP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C(=N2)OCC#N)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzyl group, at the 4-position with a chlorine atom, and at the 3-position with an oxy-acetonitrile moiety. The benzyl group introduces steric bulk and lipophilicity, while the chlorine atom enhances electronic effects, influencing reactivity and intermolecular interactions . The oxy-acetonitrile group contributes polarity and serves as a potential site for further functionalization.

Key physicochemical properties inferred from analogous pyrazole derivatives include:

  • Molecular Formula: C₁₂H₁₀ClN₃O

  • Molecular Weight: 263.68 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

  • Spectroscopic Characteristics:

    • IR: Stretching vibrations for nitrile (C≡N) at ~2240 cm⁻¹ and aromatic C-H at ~3100 cm⁻¹ .

    • NMR: Distinct signals for benzyl protons (δ 5.4–5.5 ppm), pyrazole protons (δ 7.2–8.6 ppm), and acetonitrile methylene (δ 4.0–4.5 ppm) .

Synthesis Methodologies

Nucleophilic Substitution Reactions

A common route to synthesize pyrazole derivatives involves nucleophilic substitution. For example, 1-benzyl-4-chloro-1H-pyrazol-3-ol can react with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to yield the target compound . This method typically employs polar solvents like acetonitrile or DMF and proceeds under reflux conditions (60–80°C).

Representative Procedure:
A mixture of 1-benzyl-4-chloro-1H-pyrazol-3-ol (1.0 equiv), chloroacetonitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is stirred under reflux for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/heptane) .

MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionK₂CO₃, acetonitrile, reflux65–75%
CyclocondensationTosylmethyl isocyanide, i-BuOK, DME/MeOH48%

Cyclocondensation Approaches

Alternative methods involve constructing the pyrazole ring from precursors. For instance, tosylmethyl isocyanide reacts with aldehydes under basic conditions to form pyrazole-acetonitrile derivatives . While this approach has lower yields (~48%), it offers flexibility in introducing diverse substituents.

Structural and Crystallographic Insights

X-ray crystallography of related compounds reveals critical structural features:

  • The pyrazole ring adopts a planar conformation, with substituents influencing dihedral angles. For example, the benzyl group in 2-(1-benzyl-3-phenyl-1H-pyrazol-5-yl) derivatives forms a dihedral angle of 72.4° with the pyrazole plane, enhancing steric hindrance .

  • The nitrile group’s linear geometry facilitates dipole-dipole interactions, impacting packing in the solid state .

Comparative Analysis with Analogous Compounds

CompoundStructural FeaturesBioactivity
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileChlorophenyl-pyrazole hybridAndrogen receptor modulation
5-(4-Chlorophenyl)-1H-pyrazoleSimple chlorophenyl substitutionAnti-inflammatory
Target CompoundBenzyl, chloro, oxy-acetonitrile groupsUnderexplored

The unique combination of benzyl, chloro, and nitrile groups in 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile may synergistically enhance target selectivity compared to simpler analogs.

Applications in Materials Science

The nitrile group’s electron-withdrawing properties and the aromatic pyrazole core make this compound a candidate for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) utilizing nitrile-metal interactions .

  • Liquid Crystals: Benzyl groups promote mesophase stability in nematic materials .

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